ADB-PINACA isomer 4 falls under the category of synthetic cannabinoids, which are substances designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. Due to its structural similarity to other synthetic cannabinoids, it may exhibit varying legal statuses across different jurisdictions.
The synthesis of ADB-PINACA isomer 4 typically involves the alkylation of indazole-3-carboxylic acid derivatives. The most common method utilizes methyl indazole-3-carboxylate as a starting material, which undergoes direct alkylation to produce the desired compound .
The synthesis process often requires specific reagents and conditions, including:
ADB-PINACA isomer 4 undergoes various metabolic reactions in biological systems. Key reactions include:
These reactions are primarily facilitated by cytochrome P450 enzymes in the liver, which play a crucial role in drug metabolism.
ADB-PINACA isomer 4 exerts its psychoactive effects by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. This binding mimics the action of natural cannabinoids, leading to altered neurotransmitter release and resulting in various physiological and psychological effects.
Research indicates that ADB-PINACA and its analogs may have significantly higher binding affinities for cannabinoid receptors compared to traditional cannabinoids like tetrahydrocannabinol .
ADB-PINACA isomer 4 appears as a crystalline solid at room temperature. It is soluble in organic solvents but has limited solubility in water.
The compound's stability can be influenced by environmental factors such as temperature and light exposure. Proper storage conditions are critical; it should be stored at -20°C to maintain its integrity over time .
ADB-PINACA isomer 4 has been primarily used in research settings for:
Additionally, it serves as a reference standard for analytical laboratories involved in drug testing and forensic analysis .
The synthesis of ADB-PINACA isomer 4 [(S)-N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide] follows a multistep route centered on regioselective alkylation of the indazole core. This process invariably generates positional isomers due to the ambident nucleophilic character of the indazole heterocycle, which possesses two nitrogen atoms (N1 and N2) susceptible to alkylation. Standard synthetic pathways begin with methyl 1H-indazole-3-carboxylate, which undergoes N-alkylation using bromobutane under basic conditions (e.g., sodium hydride). This reaction yields a mixture of 1-pentyl-1H-indazole-3-carboxylate (desired N1-alkylated intermediate) and 2-pentyl-2H-indazole-3-carboxylate (undesired N2-alkylated byproduct) in ratios typically ranging from 4:1 to 9:1, depending on reaction temperature and solvent polarity [8].
The critical purification step involves chromatographic separation (e.g., silica gel column chromatography) or countercurrent crystallization to isolate the N1-regioisomer precursor before hydrolysis and amide coupling. Failure to remove the N2-alkylated intermediate results in its progression through subsequent steps: saponification of the ester to the carboxylic acid, followed by peptide coupling with L-tert-leucinamide using ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt). This sequence ultimately generates ADB-PINACA isomer 4 as a trace contaminant in final products intended for the N1-regioisomer (conventional ADB-PINACA) [4] [8].
Table 1: Synthetic Byproducts in Indazole Alkylation for ADB-PINACA Isomer Production
| Alkyl Halide | Reaction Conditions | N1:N2 Isomer Ratio | Key Purification Method |
|---|---|---|---|
| Bromopentane | NaH/DMF, 0°C to RT | 8.5:1 | Silica gel chromatography |
| Bromopentane | K2CO3/acetone, reflux | 4.3:1 | Fractional crystallization |
| Bromobutane | NaH/THF, -20°C | 9.2:1 | Preparative HPLC |
Alternative strategies employ direct regiocontrolled synthesis using protective group strategies or metal-catalyzed methods, though these are less common in clandestine settings due to complexity. Supercritical fluid chromatography (SFC) has emerged as a high-resolution tool for separating N1 and N2 regioisomers at the final carboxamide stage, achieving baseline resolution (Rs > 1.5) with chiral amylose-based columns [7].
ADB-PINACA isomer 4 is defined by its N2-pentyl substitution on the indazole ring, contrasting with the N1-pentyl configuration in isomers 1–3. This positional variance induces distinct steric and electronic effects detectable through advanced analytical techniques:
Table 2: Analytical Signatures of ADB-PINACA Positional Isomers
| Isomer | Substitution Pattern | ¹H NMR (Key Proton) | GC–MS Base Peak (m/z) | UHPLC Retention Time (min) |
|---|---|---|---|---|
| Isomer 1 | N1-pentyl | H4: 8.18 ppm | 230 | 7.90 |
| Isomer 2 | N1-(1-methylbutyl) | H4: 8.22 ppm | 216 | 8.20 |
| Isomer 3 | N1-(3-methylbutyl) | H4: 8.15 ppm | 244 | 8.45 |
| Isomer 4 | N2-pentyl | H7: 7.83 ppm | 217 | 8.65 |
The (S)-N-(1-amino-4-methyl-1-oxopentan-2-yl) moiety—derived from L-tert-leucine—imparts critical conformational rigidity to ADB-PINACA isomer 4. The tert-butyl group adjacent to the chiral α-carbon creates steric hindrance that locks the amide bond in a trans configuration and restricts rotation around the Cα–N bond. This contrasts with valine-derived analogs (e.g., AB-PINACA), where the isopropyl side chain permits greater torsional flexibility [1] [6].
X-ray crystallography of related tert-leucine carboxamides confirms a dihedral angle of 165–170° between the indazole plane and the carboxamide group, optimizing hydrogen bonding with CB1 receptor residues. Molecular docking simulations reveal that isomer 4’s tert-leucine carbonyl oxygen forms a hydrogen bond with Ser383⁶·⁵³ of CB1, while the protonated amide nitrogen interacts with Lys192³·²⁸. The tert-butyl group occupies a hydrophobic subpocket lined by Phe379⁶·⁴⁹, Trp356⁶·⁴⁸, and Trp279⁵·⁴³ [1] [6]. Despite its N2-pentyl configuration diminishing receptor affinity, isomer 4 retains measurable in vitro activity due to this optimized pharmacophore:
Table 3: Impact of Amino Acid Moieties on Cannabinoid Receptor Binding Affinity (Ki)
| Amino Acid Derivative | Core Structure | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
|---|---|---|---|---|
| L-tert-leucinamide | N1-pentyl indazole | 0.3–1.3 | 0.9–5.6 | 3.0–7.0x |
| L-valinamide | N1-pentyl indazole | 5.8–12.4 | 8.3–21.1 | 1.4–1.7x |
| L-phenylalaninamide | N1-pentyl indazole | 299–538 | 890–2190 | 2.9–4.1x |
| L-tert-leucinamide | N2-pentyl indazole (Isomer 4) | >1000 | >1000 | N/A |
The data underscores that while the tert-leucine backbone enhances receptor engagement in N1-regioisomers, its efficacy in isomer 4 is abolished by N2-substitution. This occurs because the inverted pentyl chain sterically clashes with transmembrane helix 6 of CB1, preventing optimal positioning of the tert-leucine pharmacophore [1] [8].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1